molecular formula C21H24FN3O6 B2778987 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941896-70-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2778987
CAS No.: 941896-70-4
M. Wt: 433.436
InChI Key: OLVPKYNYJXCWCW-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H24FN3O6 and its molecular weight is 433.436. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a morpholinoethyl moiety, suggests a range of biological activities. This article compiles and analyzes current research findings on its biological activity, providing insights into its pharmacological properties and potential applications in medicinal chemistry.

  • Molecular Formula : C21H24FN3O6
  • Molecular Weight : 433.4 g/mol
  • CAS Number : 941896-70-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The nitrobenzamide moiety is known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar nitrobenzamides can induce apoptosis in human cancer cells through the activation of specific signaling pathways.

  • Case Study : A study on related nitrobenzamide compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. The presence of the fluorophenyl group may enhance its interaction with viral targets, making it a candidate for further investigation as an antiviral agent.

  • Research Findings : In vitro studies have shown that related compounds exhibit inhibitory effects on viral replication, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral polymerases.

Neuroprotective Effects

The morpholinoethyl component of the compound may confer neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases.

  • Evidence : Preliminary studies have indicated that similar morpholinoethyl derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in treating conditions like Alzheimer's disease.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : It may trigger apoptotic pathways in malignant cells.
  • Antioxidant Properties : The morpholinoethyl group might provide protective effects against oxidative damage in neuronal cells.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50/EC50 ValuesMechanism of Action
AnticancerNitrobenzamidesLow µMInduction of apoptosis
AntiviralFluorinated derivativesVaries (e.g., EC50 = 175 µM)Inhibition of viral polymerases
NeuroprotectiveMorpholino derivativesNot specifiedProtection against oxidative stress

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVPKYNYJXCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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